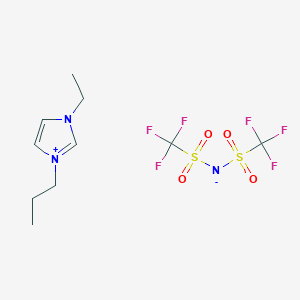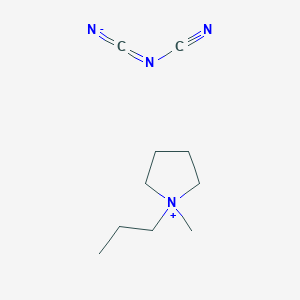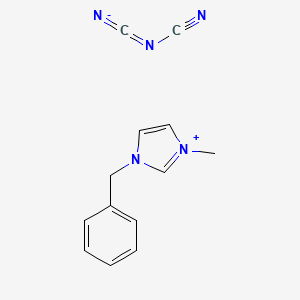
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. It is widely used in various applications, including as an electrolyte in lithium-ion batteries and as a solvent in chemical reactions .
Mechanism of Action
Target of Action
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, also known as MFCD18251288, is a type of room temperature ionic liquid (RTIL) . Its primary targets are electroactive species in electrochemical investigations .
Biochemical Pathways
Its use in electrochemical investigations suggests that it may influence pathways involving electroactive species .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility, which may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the facilitation of electrochemical reactions involving electroactive species . This makes it useful in various applications, including the fabrication of lithium-ion batteries .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound . For instance, its low melting point allows it to remain in a liquid state at room temperature, making it suitable for use in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethylimidazole with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield. For instance, 1-ethylimidazole can be reacted with bis(trifluoromethylsulfonyl)imide in a solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles.
Common reagents used in these reactions include acetonitrile, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is often compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Compared to these compounds, this compound exhibits lower viscosity and higher ionic conductivity, making it more suitable for applications requiring efficient charge transfer and thermal stability .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZPFXLZXELHY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
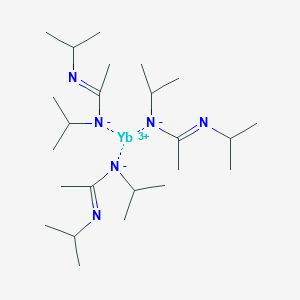
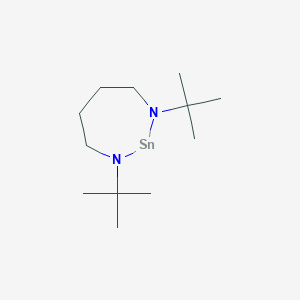
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)





